molecular formula C10H8BrNO2 B171076 1-Acetyl-5-bromoindolin-3-one CAS No. 106698-07-1

1-Acetyl-5-bromoindolin-3-one

Cat. No. B171076
CAS RN: 106698-07-1
M. Wt: 254.08 g/mol
InChI Key: KXJGSNRAQWDDJT-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindolin-3-one is a chemical compound with the CAS Number: 106698-07-1. It has a molecular weight of 254.08 and its IUPAC name is 1-acetyl-5-bromo-1,2-dihydro-3H-indol-3-one .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-5-bromoindolin-3-one is C10H8BrNO2 . The InChI code for this compound is 1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 .


Physical And Chemical Properties Analysis

1-Acetyl-5-bromoindolin-3-one is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Application in Medicinal and Synthetic Chemistry

1-Acetyl-5-bromoindolin-3-one and its derivatives are crucial in medicinal and synthetic chemistry. Notably, the acetyl bromide promoted metal-free construction of 2,3-dihydroindenes and isoindolines with high synthetic efficiency has been developed. These structures are significant in the field due to their presence in various medicinal compounds (Le‐Ping Liu et al., 2016).

Role in Acetylcholinesterase Studies

Studies have explored the interactions of bromoindoline derivatives with acetylcholinesterase (AcChE), an enzyme critical in neurotransmission. This research provides insights into enzyme activity, inhibition, and the potential for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders (S. Cohen et al., 1989).

Inhibitors in Medicinal Chemistry

Bromination strategies, like those involving 1-acetyl-5-bromoindolin-3-one, are used to enhance biological activities in medicinal chemistry. Such strategies aid in the design of novel inhibitors for enzymes like acetylcholinesterase, which have significant implications in treating diseases like Alzheimer's (H. Xu et al., 2012).

Application in Cancer Research

Bromodomain-containing proteins, which interact with acetyl lysine residues, are targeted for cancer treatment. Compounds derived from bromoindoline structures, like 1-acetyl-5-bromoindolin-3-one, play a role in this process, offering pathways for developing novel cancer therapies (S. Picaud et al., 2013).

Neurological Research

1-Acetyl-5-bromoindolin-3-one derivatives have been studied for their effects on neurological pathways, such as the dopaminergic system, with implications for treating conditions like Parkinson's disease (J. A. Abin-Carriquiry et al., 2008).

Epigenetic Research

The compound's derivatives are utilized in studying epigenetic mechanisms, particularly in understanding the interactions between bromodomains and acetyl-lysine modifications. This research is crucial in deciphering chromatin structure and gene transcription processes, with broad implications in biology and medicine (P. Filippakopoulos & S. Knapp, 2014).

Safety and Hazards

The safety information for 1-Acetyl-5-bromoindolin-3-one includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 and H317 . The precautionary statement P280 advises wearing protective gloves .

properties

IUPAC Name

1-acetyl-5-bromo-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGSNRAQWDDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355173
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromoindolin-3-one

CAS RN

106698-07-1
Record name 1-acetyl-5-bromoindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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